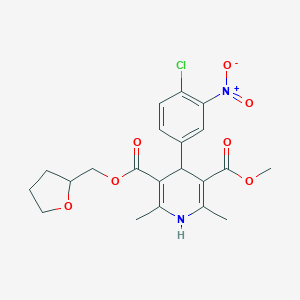
N-(2-Pyridyl)isoquinolinium-2-amine anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pyridyl)isoquinolinium-2-amine anion, also known as PIA, is a small molecule that has been widely studied for its potential applications in scientific research. PIA is a quaternary ammonium compound that is structurally similar to other well-known compounds such as acetylcholine and nicotine.
Scientific Research Applications
N-(2-Pyridyl)isoquinolinium-2-amine anion has been studied extensively for its potential applications in scientific research. One of the key areas of research is in the field of neuroscience, where this compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes this compound a potential candidate for the treatment of Alzheimer's disease, a condition characterized by a loss of acetylcholine in the brain. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-(2-Pyridyl)isoquinolinium-2-amine anion is complex and not fully understood. However, it is known that this compound acts as an inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. In the field of neuroscience, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(2-Pyridyl)isoquinolinium-2-amine anion is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in the nervous system. However, this compound is also a toxic compound and must be handled with care in the laboratory. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry.
Future Directions
There are many potential future directions for research on N-(2-Pyridyl)isoquinolinium-2-amine anion. One area of interest is in the development of this compound derivatives that are less toxic and easier to synthesize. Another area of interest is in the study of the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the nervous system.
Conclusion
In conclusion, this compound, or this compound, is a small molecule that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase and has been shown to have anti-inflammatory properties. While this compound has many potential applications, it is also a toxic compound that must be handled with care in the laboratory. There are many potential future directions for research on this compound, including the development of less toxic derivatives and further study of its effects on the nervous system and inflammatory diseases.
Synthesis Methods
N-(2-Pyridyl)isoquinolinium-2-amine anion can be synthesized through a series of chemical reactions starting with 2-aminoisoquinoline and 2-bromopyridine. The reaction involves the formation of a quaternary ammonium salt through the addition of a strong base such as sodium hydride. The final product is obtained through a purification process such as column chromatography or recrystallization. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Properties
Molecular Formula |
C14H12N3+ |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-pyridin-2-ylisoquinolin-2-ium-2-amine |
InChI |
InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |
InChI Key |
OLJDECQAGVXKNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![3-Methyl 5-[2-(4-methyl-1-piperazinyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280545.png)
![3-Ethyl 5-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280546.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
